molecular formula C15H18F3N5O2 B7041706 N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide

N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B7041706
M. Wt: 357.33 g/mol
InChI Key: NNHCWSGXTODIOH-UHFFFAOYSA-N
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Description

N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an oxolan-3-yl group

Properties

IUPAC Name

N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2/c1-22(6-10-7-23(2)21-13(10)15(16,17)18)14(24)11-5-19-20-12(11)9-3-4-25-8-9/h5,7,9H,3-4,6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCWSGXTODIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CN(C)C(=O)C2=C(NN=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Mechanism of Action

The mechanism of action of N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

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